10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane
Overview
Description
10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane is a useful research compound. Its molecular formula is C10H8BrF13 and its molecular weight is 455.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
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Scientific Research Applications
Synthesis and Chemical Reactions
Generation and Trapping of Highly Strained Bicyclic Allene : Research shows that 10-Bromo-10-fluorotetracyclo[6.3.1.02,7.09,11]dodeca-2,4,6-triene was prepared through a process involving bromofluorocarbene and benzonorbornadiene. This study highlights the compound's role in generating a reactive intermediate cycloallene (R. Ozen, M. Balcı, 2002).
Bridgehead Bromination in Tricyclo[4.3.1.12,5]-undecane : The compound's structure was determined using deuterium isotope effects on NMR signals, showcasing its potential in advanced chemical analysis and synthesis (InamotoYoshiaki et al., 1978).
Synthesis of Heterocycles : This research highlights the utility of similar compounds in the synthesis of heterocycles, suggesting potential applications of 10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane in this field (M. Martins, 2002).
Spectroscopic and Optical Studies
Spectroscopic Characterization : The spectroscopic characterization of related compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine, was conducted using FT-IR and NMR spectroscopies, highlighting the relevance of this compound in similar studies (H. Vural, M. Kara, 2017).
Density Functional Theory Studies : Advanced computational methods such as density functional theory have been applied to related compounds, suggesting potential for theoretical and computational research involving this compound (Christoph S. Fischer et al., 2013).
NMR Investigations : The compound's structure and properties can be studied using NMR investigations, providing detailed insights into its molecular structure and behavior (J. F. Hinton, L. W. Jaques, 1973).
Applications in Material Science
- X-ray Diffraction Study of Liquid Crystals : The compound's derivatives, such as n-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecan-1-yloxybenzene, have been studied for their liquid crystalline phases, indicating potential applications in material science and liquid crystal technology (G. Ungar et al., 2000).
Properties
IUPAC Name |
10-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF13/c11-4-2-1-3-5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)24/h1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVYJBQNWNWCQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF13 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20895213 | |
Record name | 10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20895213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181997-60-4 | |
Record name | 10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20895213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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